Cas no 76240-49-8 (6-Bromophthalazine-1,4-diol)

6-Bromophthalazine-1,4-diol is a brominated derivative of phthalazine-1,4-diol, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its bromine substituent enhances reactivity, making it valuable for cross-coupling reactions and further functionalization. The compound’s diol groups provide sites for derivatization, enabling the synthesis of complex heterocyclic structures. It is particularly useful in the development of biologically active molecules, including potential therapeutic agents. The product exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined structure and reactivity profile make it a reliable choice for researchers in medicinal chemistry and materials science.
6-Bromophthalazine-1,4-diol structure
6-Bromophthalazine-1,4-diol structure
Product Name:6-Bromophthalazine-1,4-diol
CAS No:76240-49-8
MF:C8H5BrN2O2
MW:241.041500806808
MDL:MFCD00094997
CID:1026878
PubChem ID:11379478
Update Time:2025-06-08

6-Bromophthalazine-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • 6-Bromophthalazine-1,4-diol
    • 6-bromo-2,3-dihydrophthalazine-1,4-dione
    • 6-Brom-2,3-dihydro-phthalazin-1,4-dion
    • 6-bromo-2,3-dihydro-phthalazine-1,4-dione
    • AK-48489
    • ANW-48159
    • BR-48489
    • CTK8B5263
    • SureCN2457623
    • SureCN2462679
    • 1(2H)-Phthalazinone, 7-bromo-4-hydroxy-
    • 6-bromo-phthalazine-1,4-diol
    • UFWQSROUAIPXQJ-UHFFFAOYSA-N
    • FCH1330063
    • AX8211956
    • W8322
    • ST24024318
    • 1(2H)-PHTHALAZINE,7-BROMO-4-HYDROXY
    • MDL: MFCD00094997
    • Inchi: 1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13)
    • InChI Key: UFWQSROUAIPXQJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(NNC(C=2C=1)=O)=O

Computed Properties

  • Exact Mass: 239.95345
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 257
  • Topological Polar Surface Area: 58.2

Experimental Properties

  • Density: 1.752±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.5 g/l) (25 º C),
  • PSA: 58.2

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Amadis Chemical Company Limited
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(CAS:76240-49-8)6-Bromophthalazine-1,4-diol
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Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):248.0/536.0
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6-Bromophthalazine-1,4-diol Related Literature

Additional information on 6-Bromophthalazine-1,4-diol

Professional Introduction to 6-Bromophthalazine-1,4-diol (CAS No. 76240-49-8)

The compound 6-Bromophthalazine-1,4-diol, identified by the chemical abstracts service number CAS No. 76240-49-8, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the phthalazine class, characterized by a fused benzene and pyrazine ring system, which imparts unique electronic and steric properties useful in drug design and development.

Phthalazines are a class of nitrogen-containing heterocycles that have been extensively studied for their potential biological activities. The introduction of a bromine substituent at the 6-position of the phthalazine ring, as seen in 6-Bromophthalazine-1,4-diol, enhances its reactivity and opens up possibilities for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored pharmacological properties.

The diol functionality at the 1,4 positions of the phthalazine core provides additional sites for chemical modification, enabling the development of derivatives with enhanced solubility, bioavailability, and target specificity. Such modifications are crucial in modern drug discovery, where optimizing pharmacokinetic and pharmacodynamic profiles is essential for therapeutic success.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6-Bromophthalazine-1,4-diol and biological targets. These studies have highlighted its potential as a scaffold for inhibiting various enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In vitro studies have demonstrated that derivatives of phthalazine exhibit significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The brominated phthalazine derivatives, including 6-Bromophthalazine-1,4-diol, have shown particular promise in reducing pro-inflammatory cytokine production and inhibiting the migration of immune cells to sites of inflammation.

The synthesis of 6-Bromophthalazine-1,4-diol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromine substituent at the desired position on the phthalazine ring. These methods not only improve efficiency but also minimize side reactions, leading to cleaner products suitable for further pharmaceutical applications.

The pharmacological profile of 6-Bromophthalazine-1,4-diol has been further explored through structure-activity relationship (SAR) studies. By systematically varying substituents on the phthalazine core, researchers have identified key structural features that enhance binding affinity to biological targets. This information has been instrumental in designing novel analogs with improved therapeutic efficacy and reduced toxicity.

The potential therapeutic applications of 6-Bromophthalazine-1,4-diol extend beyond anti-inflammatory uses. Preclinical studies have suggested that this compound may also exhibit anticancer properties by inhibiting key enzymes involved in tumor proliferation and angiogenesis. The ability to modulate these pathways makes it an attractive candidate for developing new chemotherapeutic agents targeting various types of cancer.

The development of new pharmaceuticals relies heavily on understanding the metabolic fate of candidate compounds. In vitro metabolic studies using liver microsomes and hepatocytes have been conducted to assess how 6-Bromophthalazine-1,4-diol is processed within the body. These studies have provided insights into potential pathways of biotransformation and identified metabolites that could be further investigated for their pharmacological activity or toxicity.

The safety profile of 6-Bromophthalazine-1,4-diol is another critical aspect that has been thoroughly evaluated through toxicological studies. Acute toxicity assays have shown that this compound exhibits low systemic toxicity at moderate doses, suggesting its potential for safe clinical use. However, further long-term studies are necessary to fully assess its safety profile and identify any potential adverse effects associated with chronic administration.

The role of computational methods in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 6-Bromophthalazine-1,4-diol interacts with various biological targets at the atomic level. These simulations have helped researchers rationalize its observed biological activity and guide the design of more potent derivatives.

The integration of experimental data with computational predictions has accelerated the drug discovery process significantly. High-throughput screening (HTS) techniques combined with machine learning algorithms have enabled rapid identification of promising candidates like 6-Bromophthalazine-1,4-diol. This approach allows researchers to prioritize compounds based on their predicted efficacy and selectivity before moving into costly preclinical development.

The future directions for research on 6-Bromophthalazine-1,4-diol include exploring its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that phthalazine derivatives may protect neurons from oxidative stress and inflammation, which are key pathological features of these conditions.

In conclusion, 6-Bromophthalazine-1,4-diol (CAS No. 76240-49-8) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an excellent scaffold for developing drugs targeting various diseases, particularly inflammatory disorders and cancer. Continued research into its pharmacological properties will likely uncover new therapeutic opportunities and contribute to advancements in medicine.

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Amadis Chemical Company Limited
(CAS:76240-49-8)6-Bromophthalazine-1,4-diol
A23420
Purity:99%/99%
Quantity:10g/25g
Price ($):248.0/536.0
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